

solubility of 2-Nitro-4-(trifluoromethyl)benzonitrile in common lab solvents

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Compound of Interest

Compound Name: 2-Nitro-4-(trifluoromethyl)benzonitrile

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An In-depth Technical Guide to the Solubility of **2-Nitro-4-(trifluoromethyl)benzonitrile** in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-(trifluoromethyl)benzonitrile is a fluorinated organic compound with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a nitro group, a nitrile group, and a trifluoromethyl group, suggests a complex solubility profile that is critical for its use in various chemical reactions and formulations.[3] The trifluoromethyl group, in particular, can influence the steric and electronic properties of a molecule and may affect its solubility.[4]

This technical guide provides a comprehensive overview of the solubility of **2-Nitro-4-(trifluoromethyl)benzonitrile** in common laboratory solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a detailed experimental protocol for determining its solubility. The methodologies outlined below will enable researchers to generate reliable and reproducible solubility data in their own laboratory settings. This guide also includes a template for data presentation and a visualization of the experimental workflow.

Physicochemical Properties of 2-Nitro-4-(trifluoromethyl)benzonitrile

A summary of the key physicochemical properties of **2-Nitro-4-(trifluoromethyl)benzonitrile** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₃ F ₃ N ₂ O ₂	[2][5]
Molecular Weight	216.12 g/mol	[2]
Melting Point	44-47 °C (lit.)	[3][6][7]
Boiling Point	156-158 °C at 18 mmHg (lit.)	[3][6][7]
Appearance	Yellow crystalline chunks or solid	[3]
CAS Number	778-94-9	[2][3]

Predicted Solubility Behavior

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[8][9] The polarity of both the solute and the solvent plays a crucial role.[9] Given the presence of polar functional groups (nitro and nitrile) and a relatively nonpolar trifluoromethylbenzene core, **2-Nitro-4-(trifluoromethyl)benzonitrile** is expected to exhibit moderate to good solubility in a range of common laboratory solvents. Its solubility is likely to be higher in polar aprotic solvents and some polar protic solvents, and lower in nonpolar solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of **2-Nitro-4-(trifluoromethyl)benzonitrile**. This protocol is based on standard laboratory techniques for solubility assessment.[8][10][11]

Materials and Equipment

- **2-Nitro-4-(trifluoromethyl)benzonitrile** (solid)

- A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)[12][13][14]
- Analytical balance
- Vials or test tubes with caps
- Magnetic stirrer and stir bars or vortex mixer
- Temperature-controlled water bath or heating block
- Calibrated thermometer
- Micropipettes
- Filtration apparatus (e.g., syringe filters)
- Apparatus for solvent removal (e.g., rotary evaporator or nitrogen stream)

Experimental Procedure

- Preparation of Saturated Solutions:
 - Accurately weigh an excess amount of **2-Nitro-4-(trifluoromethyl)benzonitrile** and place it into a vial.
 - Add a known volume of the desired solvent to the vial.
 - Seal the vial to prevent solvent evaporation.
 - Place the vial in a temperature-controlled water bath set to the desired experimental temperature (e.g., 25 °C).
 - Stir the mixture vigorously for a predetermined period (e.g., 24 hours) to ensure that equilibrium is reached and a saturated solution is formed.
- Separation of the Saturated Solution:
 - After the equilibration period, allow the undissolved solid to settle.

- Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette. To avoid aspirating any solid particles, a syringe filter can be used.
- Quantification of the Dissolved Solute:
 - Transfer the known volume of the saturated solution to a pre-weighed vial.
 - Carefully remove the solvent under reduced pressure (using a rotary evaporator) or by evaporation under a gentle stream of nitrogen.
 - Once the solvent is completely removed, re-weigh the vial containing the dried solute.
 - The mass of the dissolved **2-Nitro-4-(trifluoromethyl)benzonitrile** can be determined by subtracting the initial mass of the empty vial from the final mass.
- Calculation of Solubility:
 - Calculate the solubility using the following formula:
 - $\text{Solubility (g/L)} = (\text{Mass of dissolved solute in g}) / (\text{Volume of the aliquot of saturated solution in L})$
- Data Recording:
 - Record the solubility value for the specific solvent and temperature.
 - Repeat the experiment for each solvent and at different temperatures as required.

Data Presentation: Solubility of 2-Nitro-4-(trifluoromethyl)benzonitrile

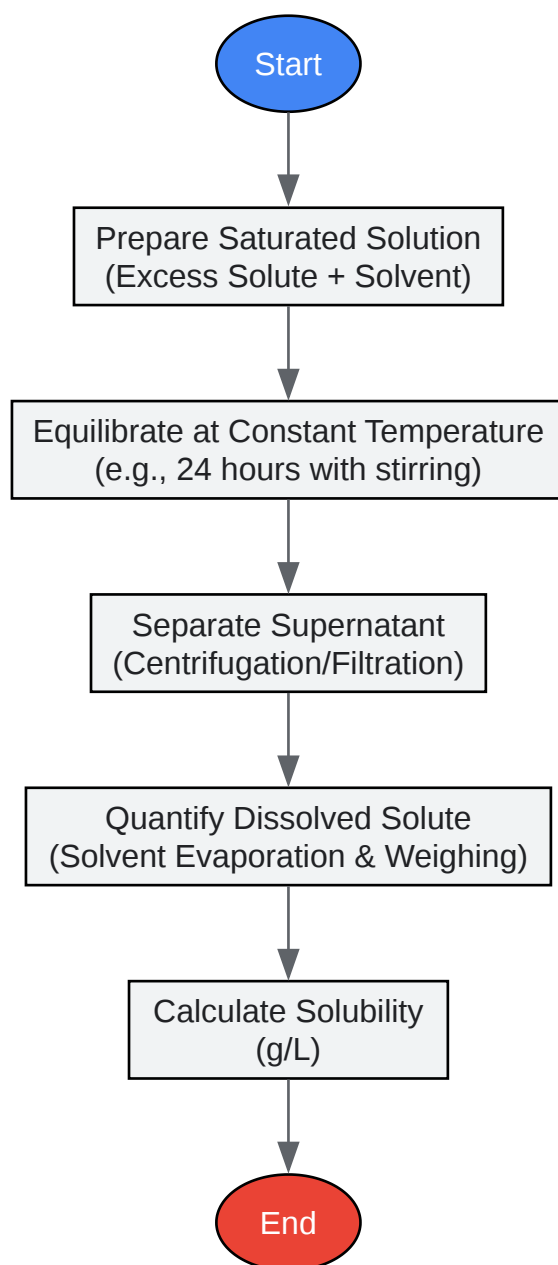
The following table provides a template for presenting the experimentally determined solubility data for **2-Nitro-4-(trifluoromethyl)benzonitrile** in a clear and structured format.

Solvent	Temperature (°C)	Solubility (g/L)	Observations
Water	25		
Ethanol	25		
Methanol	25		
Acetone	25		
Ethyl Acetate	25		
Dichloromethane	25		
Toluene	25		
Hexane	25		

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **2-Nitro-4-(trifluoromethyl)benzonitrile**.



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Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While specific quantitative solubility data for **2-Nitro-4-(trifluoromethyl)benzonitrile** is not readily available in the public domain, this technical guide provides a robust experimental framework for its determination. By following the detailed protocol, researchers and drug development professionals can generate the necessary solubility data to support their work in

synthesis, formulation, and other applications. The provided templates for data presentation and the visual workflow aim to facilitate a standardized and efficient approach to solubility testing.

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